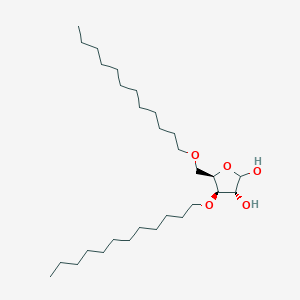![molecular formula C12H14N2O2S B13447718 tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)
tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate: is an organic compound that belongs to the class of carbamates It features a thieno[2,3-b]pyridine moiety, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate typically involves the reaction of thieno[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Thieno[2,3-b]pyridine+tert-Butyl chloroformate→tert-butyl N-thieno[2,3-b]pyridin-2-ylcarbamate
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can target the nitrogen atom in the pyridine ring. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group. Reagents like sodium hydride (NaH) and alkyl halides can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: mCPBA, hydrogen peroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaH, alkyl halides
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Alkylated carbamates
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to create derivatives with various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may act as enzyme inhibitors or receptor modulators, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The thieno[2,3-b]pyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate
- tert-butyl N-{3-(hydroxymethyl)-2-pyridyl}carbamate
- tert-butyl 5-(hydroxymethyl)-2-pyridinylcarbamate
Comparison:
- tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate : Similar in structure but with a different substitution pattern on the thieno ring, which can lead to different reactivity and biological activity.
- tert-butyl N-{3-(hydroxymethyl)-2-pyridyl}carbamate : Contains a hydroxymethyl group, which can enhance solubility and reactivity.
- tert-butyl 5-(hydroxymethyl)-2-pyridinylcarbamate : Similar to the previous compound but with the hydroxymethyl group at a different position, affecting its chemical properties and potential applications.
Conclusion
tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C12H14N2O2S |
|---|---|
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
tert-butyl N-thieno[2,3-b]pyridin-2-ylcarbamate |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-9-7-8-5-4-6-13-10(8)17-9/h4-7H,1-3H3,(H,14,15) |
InChI-Schlüssel |
AISJKDPIAQPISK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(S1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione](/img/structure/B13447638.png)
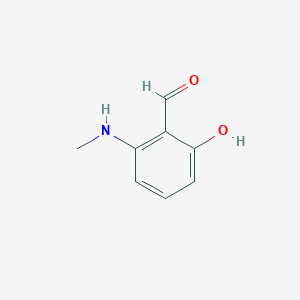

![rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447666.png)
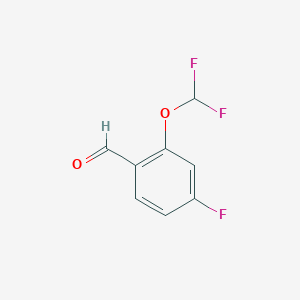
![1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane](/img/structure/B13447677.png)
![1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol](/img/structure/B13447682.png)
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)

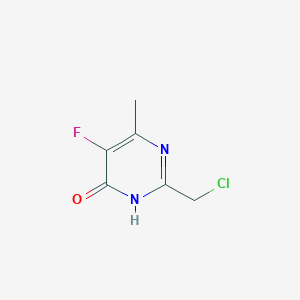
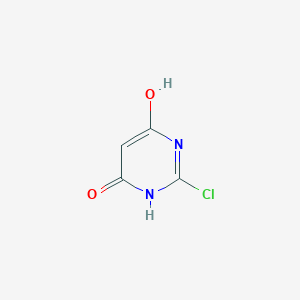
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13447722.png)
